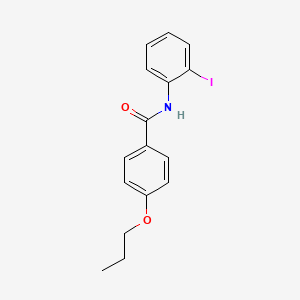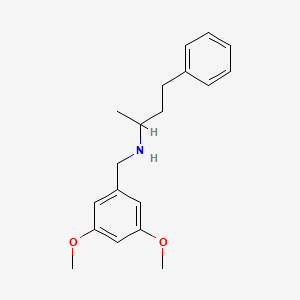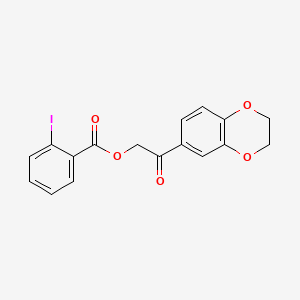![molecular formula C22H29Cl2NO2 B5007789 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of several physiological and behavioral functions.
Wirkmechanismus
The mechanism of action of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves its selective binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is responsible for several physiological and behavioral functions, including reward, motivation, and motor control. The blockade of dopamine signaling by this compound has been shown to be a potential therapeutic approach for the treatment of several neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of dopamine signaling. This inhibition results in the modulation of several physiological and behavioral functions, including reward, motivation, and motor control. The use of this compound in preclinical studies has shown promising results in the treatment of several neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent and selective inhibition of dopamine signaling, which makes it an ideal tool for studying the role of dopamine in several physiological and behavioral functions. However, one of the main limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in scientific research is still in its early stages, and there are several future directions that can be explored. One of the main future directions is the development of more selective and potent dopamine D2 receptor antagonists that can be used in the treatment of neuropsychiatric disorders. Another future direction is the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Finally, the use of this compound in combination with other pharmacological agents may provide a more effective treatment approach for several neuropsychiatric disorders.
Synthesemethoden
The synthesis of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base catalyst to form 4-benzyl-1-piperidinol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. Finally, this compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is implicated in the pathogenesis of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and addiction. The use of this compound in preclinical studies has shown promising results in the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO2.ClH/c23-21-8-6-20(7-9-21)16-26-17-22(25)15-24-12-10-19(11-13-24)14-18-4-2-1-3-5-18;/h1-9,19,22,25H,10-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWSZZCSCOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone](/img/structure/B5007714.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)

![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)
![isopropyl 2-(5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)




![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)